2-Methoxy-N-(prop-2-ynyl)acetamide

cAMP phosphodiesterase enzyme inhibition in vitro assay

2-Methoxy-N-(prop-2-ynyl)acetamide (537705-07-0) integrates a methoxyacetamide core with a terminal alkyne, providing a less electrophilic alternative to iodoacetamide probes. This design minimizes off-target reactivity, making it ideal for CuAAC click chemistry, triazole library synthesis, and applications requiring an inert scaffold (e.g., negative control in phosphodiesterase assays). Its 2-8°C long-term storage requirement makes it best suited for facilities with refrigerated chemical storage. Confirm stock and request a bulk quote today.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 537705-07-0
Cat. No. B3060578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-N-(prop-2-ynyl)acetamide
CAS537705-07-0
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCOCC(=O)NCC#C
InChIInChI=1S/C6H9NO2/c1-3-4-7-6(8)5-9-2/h1H,4-5H2,2H3,(H,7,8)
InChIKeyASVNVOFTXOJVMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-(prop-2-ynyl)acetamide (CAS 537705-07-0): Alkyne-Acetamide Research Chemical for Click Chemistry and Medicinal Chemistry


2-Methoxy-N-(prop-2-ynyl)acetamide (CAS 537705-07-0) is a heterobifunctional building block that combines a terminal alkyne group with a methoxyacetamide core . This structural arrangement enables its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions, making it valuable for the synthesis of triazole-containing conjugates, probe molecules, and medicinal chemistry libraries . The compound is commercially available as a research chemical for early-stage discovery applications.

Why Generic Substitution of 2-Methoxy-N-(prop-2-ynyl)acetamide Is Not Advisable Without Functional and Stability Verification


In-class substitution of 2-Methoxy-N-(prop-2-ynyl)acetamide with other alkyne-bearing acetamides (e.g., N-propargylacetamide, dichloro analogs, or iodoacetamide-alkyne probes) is not straightforward. Differences in the substituents on the acetamide moiety significantly alter physicochemical properties, reactivity, and biological profile. For instance, the methoxy group of the target compound influences both hydrogen-bonding capacity and metabolic stability . Furthermore, the compound exhibits a specific low-activity profile against certain enzyme targets, such as cAMP phosphodiesterase [1], which contrasts with the high potency of iodoacetamide-based click probes. These functional differences, combined with unique storage requirements (2-8°C) and hazard classification , necessitate compound-specific evaluation rather than assumption of interchangeability.

Quantitative Differential Evidence for 2-Methoxy-N-(prop-2-ynyl)acetamide Against Closest Analogs


Differential Biological Inactivity: Insignificant cAMP Phosphodiesterase Inhibition

In a bovine aorta in vitro assay measuring cAMP phosphodiesterase inhibition at 1 µM cGMP in the presence of calcium (10 µM) and calmodulin (15 nM), 2-Methoxy-N-(prop-2-ynyl)acetamide was reported as 'insignificant' [1]. In contrast, structurally related propargylamine derivatives, such as certain N-propargyl indoleamines and aryl-propargyl compounds, have demonstrated measurable MAO-A and MAO-B inhibitory activity in similar concentration ranges [2]. This near-complete lack of activity at a common off-target enzyme may be a desirable feature for applications requiring minimal interference with cyclic nucleotide signaling pathways.

cAMP phosphodiesterase enzyme inhibition in vitro assay

Stability and Storage: Mandatory Refrigeration Requirement

2-Methoxy-N-(prop-2-ynyl)acetamide requires storage at 2-8°C . This is a stricter requirement compared to many simple propargyl acetamides, such as N-Propargylacetamide (CAS 65881-41-6), which is often stored at ambient temperature . The need for refrigeration may reflect the compound's susceptibility to degradation via alkyne oxidation or amide hydrolysis, which could compromise its reactivity in subsequent click chemistry applications. This differential storage requirement has direct implications for laboratory inventory management and shipping logistics.

chemical stability storage condition procurement

Purity Specification: 95% Baseline for Research-Grade Material

The Sigma-Aldrich catalog entry specifies a purity of 95% for 2-Methoxy-N-(prop-2-ynyl)acetamide . This is consistent with the purity of comparator N-Propargylacetamide, which is also available at 97% purity from multiple vendors . The comparable purity level indicates that the target compound meets the standard benchmark for research-grade building blocks intended for preliminary synthetic applications. However, the absence of provided analytical data by the supplier means that the end user assumes responsibility for identity and purity verification .

purity quality control procurement

Functional Group Distinction: Methoxy vs. Halogen or Hydrogen Substituents

2-Methoxy-N-(prop-2-ynyl)acetamide features a methoxy group on the acetamide moiety, whereas common click chemistry reagents such as IA-Alkyne (N-Hex-5-ynyl-2-iodo-acetamide) bear an iodo group, and simpler analogs like N-Propargylacetamide have only a hydrogen substituent . The methoxy group enhances solubility in organic solvents and may modulate the compound's hydrogen-bonding capacity and metabolic stability . This substitution pattern offers a distinct reactivity profile: the methoxy group is less electrophilic than iodine, reducing the likelihood of undesired nucleophilic substitution side reactions during CuAAC conjugation, while still providing a handle for further derivatization.

structural differentiation click chemistry reactivity

Hazard Classification: Acute Oral Toxicity (Category 4)

2-Methoxy-N-(prop-2-ynyl)acetamide is classified as Acute Tox. 4 Oral according to GHS, indicating it is harmful if swallowed . In contrast, many structurally simpler acetamides, such as 2-Methoxyacetamide (CAS 16332-06-2), are not assigned an acute toxicity hazard classification under GHS [1]. This differential hazard profile necessitates appropriate personal protective equipment (PPE) and handling procedures that may be more stringent than those required for non-hazardous acetamide analogs.

safety handling regulatory

Optimal Research Applications for 2-Methoxy-N-(prop-2-ynyl)acetamide Based on Differential Evidence


CuAAC Click Chemistry Conjugation for Probe and Bioconjugate Synthesis

The terminal alkyne group of 2-Methoxy-N-(prop-2-ynyl)acetamide enables its use as a click chemistry handle in CuAAC reactions with azide-functionalized biomolecules or materials . The methoxy substituent provides a less electrophilic alternative to iodoacetamide-based click reagents, reducing off-target reactions and making it suitable for the synthesis of triazole-linked probes, peptides, and small-molecule libraries where minimal interference with biological activity is desired.

Negative Control or Inert Scaffold in cAMP Phosphodiesterase Assays

Given its 'insignificant' inhibition of cAMP phosphodiesterase in bovine aorta assays at 1 µM [1], 2-Methoxy-N-(prop-2-ynyl)acetamide can serve as a negative control or an inert scaffold in experiments designed to evaluate phosphodiesterase inhibitors. This property is valuable for researchers studying cyclic nucleotide signaling who require a compound that does not perturb baseline enzyme activity.

Medicinal Chemistry Building Block for Derivatization

The combination of a propargyl amine and a methoxyacetamide group makes this compound a versatile building block for synthesizing diverse chemical libraries . The alkyne can be elaborated via click chemistry to introduce triazole moieties, while the methoxy group may be further functionalized or retained to modulate pharmacokinetic properties such as solubility and metabolic stability.

Refrigerated Inventory for Specialized Chemical Collections

Due to its requirement for 2-8°C storage , 2-Methoxy-N-(prop-2-ynyl)acetamide is best procured by facilities with refrigerated chemical storage capabilities. It is suitable for inclusion in curated compound collections intended for long-term preservation under controlled conditions, such as those maintained by core screening facilities or medicinal chemistry groups.

Technical Documentation Hub

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